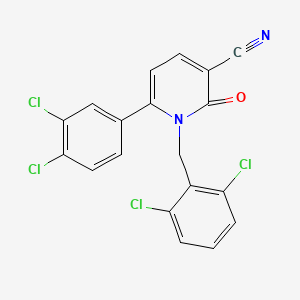

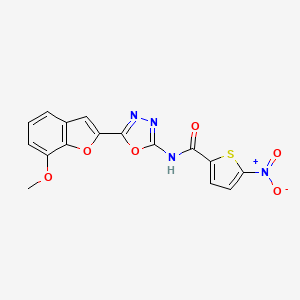

![molecular formula C9H8N2S2 B2356357 N-(benzo[d]thiazol-5-yl)ethanethioamide CAS No. 1396866-10-6](/img/structure/B2356357.png)

N-(benzo[d]thiazol-5-yl)ethanethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The structure of N-(benzo[d]thiazol-5-yl)ethanethioamide was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

In biological activity studies, the AChE, butyrylcholinesterase (BChE), MAO-A, and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .Scientific Research Applications

1. Psychotropic and Anti-inflammatory Properties

N-(benzo[d]thiazol-5-yl)ethanethioamide derivatives have been found to exhibit significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. These compounds demonstrate marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. Some derivatives also show antimicrobial action, suggesting their potential in treating various conditions (Zablotskaya et al., 2013).

2. Antifungal Applications

Compounds containing this compound have shown promising antifungal properties. This includes derivatives synthesized specifically for their potential as antifungal agents, indicating a role in combating fungal infections (Narayana et al., 2004).

3. Role in Gelation and Material Science

N-(thiazol-2-yl) benzamide derivatives, closely related to this compound, have been investigated for their gelation behavior. This research is significant in material science, particularly in understanding the impact of methyl functionality and multiple non-covalent interactions on gelation (Yadav & Ballabh, 2020).

4. Antibacterial Properties

Various this compound derivatives have been synthesized with significant antibacterial properties, suggesting their use in treating bacterial infections. This includes derivatives with potent activities against both Gram-positive and Gram-negative bacteria (Bikobo et al., 2017).

5. Anticancer Potential

Several derivatives of this compound have shown notable anticancer activities against various cancer cell lines. This highlights the potential of these compounds in the development of new anticancer drugs (Ravinaik et al., 2021).

6. Corrosion Inhibition

This compound derivatives have been explored for their effectiveness in inhibiting corrosion of mild steel in acidic media. This application is crucial in industrial contexts for material protection and longevity (Chugh et al., 2019).

Mechanism of Action

Target of Action

N-(benzo[d]thiazol-5-yl)ethanethioamide and its derivatives have been found to exhibit anti-inflammatory properties . The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the levels of prostaglandins, which are responsible for pain, fever, and inflammation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, leading to a reduction in inflammation .

Biochemical Analysis

Biochemical Properties

N-(benzo[d]thiazol-5-yl)ethanethioamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, benzothiazole-based compounds have shown inhibitory activity against Mycobacterium tuberculosis

Cellular Effects

Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties . They have also shown inhibitory activity against M. tuberculosis, suggesting potential effects on bacterial cells .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKANVCRBJQOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC2=C(C=C1)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

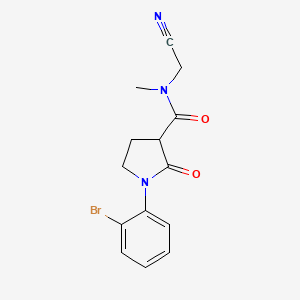

![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)

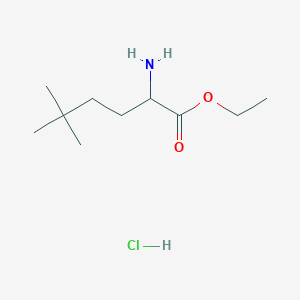

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)

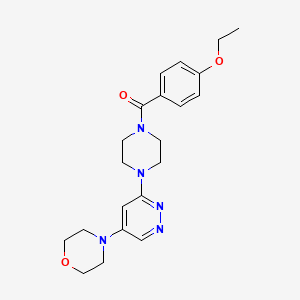

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)

![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)